(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide scaffold substituted with a bromine atom at the para-position of the aromatic ring (4-bromo). The heterocyclic system comprises a fused tetrahydrothieno[3,4-d]thiazole core, modified with a 5,5-dioxido (sulfone) group and a para-tolyl (p-tolyl) substituent at position 2. The (E)-configuration indicates the spatial arrangement of the benzamide group relative to the heterocyclic system, which influences electronic and steric properties.
Properties
IUPAC Name |
4-bromo-N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-12-2-8-15(9-3-12)22-16-10-27(24,25)11-17(16)26-19(22)21-18(23)13-4-6-14(20)7-5-13/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGIZRDFORGMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a member of the thiazole-derived benzamide class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₅BrN₂O₃S
- Molecular Weight : 385.26 g/mol
- CAS Number : 620590-24-1
The structure features a bromine atom and a thiazole ring, which are significant for its biological activity. The presence of the dioxido group enhances its interaction with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. For instance, one study reported an IC50 value of 1.21 µM against elastase, suggesting strong inhibitory effects on tumor proliferation pathways .
The mechanism by which (E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide exerts its effects appears to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, disrupting their function .
- Apoptosis Induction : Treatment with this compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers in treated cell lines .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic viability. Studies indicate that:
- Binding Affinity : The compound shows moderate to strong binding affinity to human serum albumin (HSA), which is essential for drug delivery in the bloodstream .
- Metabolism : Preliminary data suggest potential interactions with cytochrome P450 enzymes, indicating that metabolism could influence its efficacy and safety profile .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Significance
The compound has been evaluated for its antimicrobial and anticancer properties. Studies have highlighted its potential as a prospective antimicrobial agent against various bacterial and fungal strains. For instance, derivatives of thiazole compounds have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Research indicates that compounds similar to (E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide exhibit significant activity against cancer cell lines. In vitro studies using the MCF7 breast cancer cell line demonstrated that certain derivatives possess strong cytotoxic effects, suggesting their potential as anticancer agents .
Synthesis and Structural Analysis
The synthesis of (E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step reactions utilizing readily available reagents. The structural confirmation is achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which validate the molecular structure and purity of the synthesized compound.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies suggest that (E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide may act as a 5-lipoxygenase inhibitor , which is crucial in inflammatory responses. This insight opens avenues for further optimization of the compound for anti-inflammatory applications .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The 4-bromo substituent on the benzamide may confer unique electronic effects compared to non-halogenated derivatives.
- Analogs like 4g incorporate electron-donating groups (dimethylamino), which contrast with the electron-withdrawing bromo and sulfone groups in the target compound .
Physicochemical and Spectroscopic Data Comparison
Analysis :
- The target compound’s higher molecular weight (estimated) reflects the addition of bromine and sulfone groups compared to simpler analogs like 6 .
- IR data for analogs suggests that C=O stretches in benzamide derivatives typically range between 1600–1700 cm⁻¹ , a trend likely applicable to the target compound .
- Synthetic yields for analogs (70–82%) indicate efficient enamine and heterocycle-forming reactions, which may guide optimization for the target compound’s synthesis .
Comparison :
- Halogenation (bromine) may enhance stability and alter reactivity in cross-coupling reactions compared to non-halogenated derivatives like 4g.
Research Implications and Limitations
- Electronic Effects : The sulfone and bromine groups in the target compound likely increase electrophilicity, making it a candidate for nucleophilic substitution or metal-catalyzed coupling reactions.
- Limitations : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
